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Abstract
Amygdalin, a cyanogenic diglucoside found in the seeds of many Prunus species, is a

compound of significant interest due to its role in plant defense and its controversial use in

alternative medicine. Understanding its biosynthesis is crucial for applications ranging from

crop improvement to potential pharmacological development. This technical guide provides a

comprehensive overview of the amygdalin biosynthesis pathway, detailing the enzymatic

steps, intermediates, and regulatory aspects. It includes quantitative data, detailed

experimental protocols, and visual representations of the pathway and associated workflows to

serve as a valuable resource for the scientific community.

Introduction
The bitterness of kernels in many Prunus species, such as almond (Prunus dulcis), apricot

(Prunus armeniaca), peach (Prunus persica), and cherry (Prunus avium), is primarily attributed

to the accumulation of the cyanogenic diglucoside, amygdalin.[1][2][3] Upon tissue disruption,

amygdalin is hydrolyzed to release hydrogen cyanide (HCN), a potent toxin, as part of a

sophisticated plant defense mechanism against herbivores.[2] The biosynthesis of amygdalin
originates from the amino acid L-phenylalanine and involves a series of enzymatic conversions

catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases

(UGTs).[1][4] The presence and expression levels of the genes encoding these enzymes are

the primary determinants of the sweet versus bitter kernel phenotype in almonds.[2][5] This
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guide will delve into the molecular intricacies of this pathway, providing the necessary data and

methodologies for its study.

The Amygdalin Biosynthesis Pathway
The biosynthesis of amygdalin from L-phenylalanine is a multi-step process localized within

different tissues of the developing seed.[2] The initial steps leading to the formation of the

monoglucoside prunasin are thought to occur in the seed coat (tegument), while the final

glucosylation to amygdalin takes place in the cotyledons.[2]

The pathway proceeds as follows:

Conversion of L-phenylalanine to Mandelonitrile: This initial phase is catalyzed by two

distinct cytochrome P450 enzymes.

PdCYP79D16 catalyzes the conversion of L-phenylalanine to phenylacetaldoxime.[1][4]

PdCYP71AN24 then converts phenylacetaldoxime to mandelonitrile.[1][4]

Formation of Prunasin: The cyanohydrin mandelonitrile is then glucosylated to form the

stable monoglucoside, prunasin.

This step is primarily catalyzed by UGT85A19.[2]

An additional monoglucosyltransferase, PdUGT94AF3, has also been identified to

contribute to prunasin formation.[2]

Final Glucosylation to Amygdalin: The final step involves the addition of a second glucose

molecule to prunasin.

This β(1→6)-O-glycosylation is catalyzed by two homologous enzymes, PdUGT94AF1

and PdUGT94AF2, to produce amygdalin.[2]

L-Phenylalanine PhenylacetaldoximePdCYP79D16 MandelonitrilePdCYP71AN24 PrunasinUGT85A19 / PdUGT94AF3 AmygdalinPdUGT94AF1 / PdUGT94AF2
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Figure 1: The core amygdalin biosynthesis pathway in Prunus species.

Quantitative Data
Enzyme Kinetics
The kinetic properties of the enzymes in the amygdalin biosynthesis pathway are crucial for

understanding the flux through the pathway and its regulation. While comprehensive kinetic

data for all enzymes are not yet available, some key parameters have been determined.

Enzyme Substrate Km (µM)
Turnover
Rate (min⁻¹)

Species Reference

CYP71AN24
Phenylacetal

doxime
3.9 46.3

Prunus

mume
[1]

Amygdalin and Prunasin Content
The concentration of amygdalin and its precursor, prunasin, varies significantly among

different Prunus species, cultivars, and developmental stages.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1666031?utm_src=pdf-body
https://www.benchchem.com/product/b1666031?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25015725/
https://www.benchchem.com/product/b1666031?utm_src=pdf-body
https://www.benchchem.com/product/b1666031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Cultivar/Ph
enotype

Tissue
Amygdalin
Content

Prunasin
Content

Reference

Prunus dulcis Non-bitter Kernel
2.16 - 157.44

mg/kg
- [6]

Prunus dulcis Semi-bitter Kernel

523.50 -

1772.75

mg/kg

- [6]

Prunus dulcis Bitter Kernel

33,006.60 -

53,998.30

mg/kg

- [6]

Prunus

armeniaca

Bitter

cultivars

Kernel (early

development)

0 - 7.38 mg/g

DW

Higher than

amygdalin
[7]

Prunus

armeniaca

Bitter

cultivars

Kernel (mid-

late

development)

Increases

significantly

Declines to

zero
[7]

Prunus spp.

(China)

Tangut

almond
Kernel

5.45 - 9.73

g/100g
- [8]

Prunus spp.

(China)
Wild almond Kernel

3.14 - 6.80

g/100g
- [8]

Prunus spp.

(China)

Longstalk

almond
Kernel

3.00 - 4.22

g/100g
- [8]

Prunus spp.

(China)

Common

almond
Kernel

Almost

undetectable
- [8]

Experimental Protocols
Quantification of Amygdalin and Prunasin by HPLC
This protocol outlines a general method for the extraction and quantification of amygdalin and

prunasin from Prunus kernels.

4.1.1. Extraction
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Freeze-dry kernel samples and grind them into a fine powder.

Defat the powder by Soxhlet extraction with petroleum ether for 8 hours.

Homogenize a known amount of the defatted powder (e.g., 0.15 g for bitter kernels, 0.3 g for

sweet kernels) in 50 mL of methanol.

Sonicate the suspension at 30°C for 30 minutes.

Centrifuge the mixture at 10,000 x g for 15 minutes.

Filter the supernatant through a 0.22 µm membrane filter prior to HPLC analysis.

4.1.2. HPLC Analysis

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of methanol and water is commonly used. An isocratic method with

methanol:water (15:85, v/v) can also be effective.

Flow Rate: 0.6 - 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV detector at 218 nm.

Quantification: Use external standards of amygdalin and prunasin to generate a calibration

curve.
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Figure 2: General workflow for HPLC quantification of amygdalin and prunasin.
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Gene Expression Analysis by RT-qPCR
This protocol provides a framework for analyzing the expression levels of amygdalin
biosynthesis genes.

4.2.1. RNA Extraction and cDNA Synthesis

Extract total RNA from the tissue of interest (e.g., almond cotyledons or tegument) using a

plant RNA extraction kit.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with

oligo(dT) or random primers.

4.2.2. qPCR

Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for

the gene of interest, and a suitable qPCR master mix (e.g., SYBR Green-based).

Use the primer sequences for the amygdalin biosynthesis genes as reported in Thodberg et

al., 2018 (see supplementary materials of the publication for specific sequences).

Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions

(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of

the target genes to a stable reference gene (e.g., UBQ10).[8]

Functional Characterization of Biosynthetic Genes via
Transient Expression in Nicotiana benthamiana
This method is used to confirm the function of candidate genes in the amygdalin pathway.

4.3.1. Vector Construction and Agroinfiltration

Clone the full-length coding sequence of the candidate gene (e.g., PdCYP79D16,

PdCYP71AN24, UGT85A19, etc.) into a plant expression vector.
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Transform the resulting plasmid into Agrobacterium tumefaciens.

Grow the Agrobacterium strains carrying the expression vectors and a strain carrying a viral

suppressor of gene silencing (e.g., p19) to an appropriate optical density (e.g., OD600 of

0.5-1.0).

Mix the bacterial cultures in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM

acetosyringone).

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the

Agrobacterium suspension using a needleless syringe.

4.3.2. Metabolite Analysis

After 3-5 days of incubation, harvest the infiltrated leaf tissue.

Extract metabolites from the leaf tissue using a suitable solvent (e.g., methanol).

Analyze the extracts for the presence of the expected product (e.g., phenylacetaldoxime,

mandelonitrile, prunasin, or amygdalin) using LC-MS.
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Figure 3: Workflow for functional gene characterization in N. benthamiana.

Regulation of the Pathway
The primary regulatory control of amygdalin biosynthesis in almonds lies at the transcriptional

level. The key difference between bitter and sweet almond varieties is the differential

expression of the initial genes in the pathway, PdCYP79D16 and PdCYP71AN24.[2][5] In

sweet almond cultivars, the expression of these two genes is either undetectable or at very low
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levels in the developing kernels, effectively blocking the pathway at its inception.[2] In contrast,

bitter almonds show high and consistent expression of these genes, leading to the

accumulation of amygdalin.[2] The expression of the downstream UGTs does not appear to be

the primary determinant of the bitter versus sweet phenotype.[2] A basic helix-loop-helix (bHLH)

transcription factor has been identified as a key regulator of the transcription of CYP79D16 and

CYP71AN24.[8]

bHLH Transcription Factor

PdCYP79D16 & PdCYP71AN24 Expression

Regulates

Amygdalin Biosynthesis

Initiates

Click to download full resolution via product page

Figure 4: Simplified regulatory logic of amygdalin biosynthesis.

Conclusion
The biosynthesis of amygdalin in Prunus species is a well-defined pathway involving a

dedicated set of cytochrome P450s and UDP-glycosyltransferases. The regulation of this

pathway at the transcriptional level is the basis for the economically important trait of kernel

bitterness. The data and protocols provided in this guide offer a solid foundation for

researchers to further investigate the intricate details of this pathway, with potential applications

in crop breeding for desired kernel traits and in the exploration of the pharmacological

properties of amygdalin and related compounds. Further research is warranted to fully

elucidate the kinetic properties of all enzymes in the pathway and to explore the broader

regulatory networks that govern cyanogenic glucoside metabolism in Prunus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1666031?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25015725/
https://pubmed.ncbi.nlm.nih.gov/25015725/
https://pubmed.ncbi.nlm.nih.gov/25015725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236625/
https://academic.oup.com/plphys/article/178/3/1096/6116600
https://www.semanticscholar.org/paper/Identification-and-characterization-of-CYP79D16-and-Yamaguchi-Yamamoto/bafc4476deac900141246e2281107c44c7dffff4
https://www.semanticscholar.org/paper/Identification-and-characterization-of-CYP79D16-and-Yamaguchi-Yamamoto/bafc4476deac900141246e2281107c44c7dffff4
https://www.semanticscholar.org/paper/Identification-and-characterization-of-CYP79D16-and-Yamaguchi-Yamamoto/bafc4476deac900141246e2281107c44c7dffff4
https://pubmed.ncbi.nlm.nih.gov/30297455/
https://pubmed.ncbi.nlm.nih.gov/30297455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8831915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8831915/
https://www.mdpi.com/2304-8158/10/2/397
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843963/
https://www.benchchem.com/product/b1666031#amygdalin-biosynthesis-pathway-in-prunus-species
https://www.benchchem.com/product/b1666031#amygdalin-biosynthesis-pathway-in-prunus-species
https://www.benchchem.com/product/b1666031#amygdalin-biosynthesis-pathway-in-prunus-species
https://www.benchchem.com/product/b1666031#amygdalin-biosynthesis-pathway-in-prunus-species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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